4-(3,4,5-Trifluorophenyl)pyrrolidine-3-carboxylic acid

Medicinal Chemistry Physicochemical Properties Drug Design

Neuroscience programs developing SV2A PET tracers require the exact 3,4,5-trifluorophenyl-pyrrolidine scaffold - regioisomeric analogs fail to engage the target. This compound is the validated pharmacophoric core of [11C]UCB-J, the clinical PET tracer for quantifying synaptic density in Alzheimer's disease and neurodegeneration. • 3,4,5-trifluoro pattern blocks para- and both meta-positions on the phenyl ring, maximizing in vitro microsomal stability for lead optimization. • Quantifiable differentiation: TPSA 49.3 Ų, XLogP3-AA of -1.1, and 6 H-bond acceptors distinguish this scaffold from mono- or difluoro analogs in chemical proteomics. • Verified identity; non-hazardous for ambient global shipping.

Molecular Formula C11H10F3NO2
Molecular Weight 245.20 g/mol
Cat. No. B13629702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3,4,5-Trifluorophenyl)pyrrolidine-3-carboxylic acid
Molecular FormulaC11H10F3NO2
Molecular Weight245.20 g/mol
Structural Identifiers
SMILESC1C(C(CN1)C(=O)O)C2=CC(=C(C(=C2)F)F)F
InChIInChI=1S/C11H10F3NO2/c12-8-1-5(2-9(13)10(8)14)6-3-15-4-7(6)11(16)17/h1-2,6-7,15H,3-4H2,(H,16,17)
InChIKeyCOKHTMUFFZXYNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3,4,5-Trifluorophenyl)pyrrolidine-3-carboxylic acid: Structural Identity and Baseline


4-(3,4,5-Trifluorophenyl)pyrrolidine-3-carboxylic acid (CAS 1408356-97-7) is a fluorinated pyrrolidine-3-carboxylic acid building block with a molecular weight of 245.20 g/mol and a molecular formula of C11H10F3NO2 [1]. Its structure features a pyrrolidine ring substituted at the 4-position with a 3,4,5-trifluorophenyl group and a carboxylic acid group at the 3-position, creating a specific regioisomeric and stereoelectronic profile . This compound belongs to a family of aryl-pyrrolidine intermediates critical for synthesizing bioactive molecules, including protease inhibitors and central nervous system (CNS) PET tracers, where the precise arrangement of fluorine atoms is a key determinant of target affinity and pharmacokinetics [2].

Regioisomeric pattern
3,4,5-trifluorophenyl substitution enables specific hydrophobic interactions and halogen-bonding contacts in target binding pockets.
Synthetic role
Pyrrolidine-3-carboxylic acid scaffold for amide coupling and elaboration into protease inhibitors, CNS PET tracer precursors, and chemoproteomic probes.

Why Generic Substitution Fails for This Fluorinated Building Block


Substituting this compound with a closely related analog is not trivial due to the extreme sensitivity of biological target engagement to the specific regioisomeric pattern and degree of fluorination on the aryl ring. For instance, shifting the trifluorophenyl substitution from the 3,4,5- to the 2,3,4-regioisomer (CAS 2163000-52-8) fundamentally alters the electron density distribution and steric profile, which can disrupt key hydrophobic interactions or halogen bonds in a protein binding pocket [1]. Reducing the fluorine count to a 3,4-difluoro analog (CAS 1342031-77-9) significantly changes lipophilicity and metabolic susceptibility, while incorporating a single fluorine (CAS 1047651-77-3) yields a compound with a computed XLogP3-AA of -1.3 versus -1.1 for the target, a shift that can critically impact membrane permeability and pharmacokinetic profiles [2]. In medicinal chemistry programs, particularly those developing CNS-penetrant molecules or enzyme inhibitors where fluorination patterns define the structure-activity relationship (SAR), this specific compound's 3,4,5-trifluoro arrangement is not interchangeable, serving as a decisive factor for both scientific selection and supply chain procurement [3].

Regioisomer mismatch
Shifting to 2,3,4-trifluoro isomer (CAS 2163000-52-8) alters electrostatic potential surface and steric profile, disrupting binding-pocket complementarity; procurement of correct regioisomer is essential for SAR integrity.
Reduced fluorination
3,4-difluoro or 4-fluoro analogs lower lipophilicity, metabolic stability, and H-bond acceptor count, which may shift pharmacokinetic profiles and target engagement; they do not reproduce the 3,4,5-trifluoro pharmacophore.

Quantitative Evidence Guide for Differentiation from Analogs


Lipophilicity Advantage over Mono-Fluorinated Analogs

The target compound's enhanced fluorination pattern provides a quantifiable lipophilicity advantage over the mono-fluorinated analog, a critical factor for optimizing CNS drug-likeness and passive membrane permeability. The computed partition coefficient (XLogP3-AA) for 4-(3,4,5-trifluorophenyl)pyrrolidine-3-carboxylic acid is -1.1, compared to -1.3 for the (3S,4R)-4-(4-fluorophenyl) analog [1]. This increase in lipophilicity is accompanied by a higher molecular weight (245.20 vs. 209.22 g/mol) and an increased Hydrogen Bond Acceptor count (6 vs. 4), reflecting the specific physicochemical signature conferred by the 3,4,5-trifluoro substitution [2].

Lipophilicity shift
Reported
Δ XLogP3-AA +0.2, Δ HBA +2 vs. 4-fluoro analog
Supports passive permeability difference
Computed by XLogP3; experimental logP/D may vary
Medicinal Chemistry Physicochemical Properties Drug Design

Regioisomeric Specificity: 3,4,5- vs. 2,3,4-Trifluoro Patterns

The target 3,4,5-trifluoro regioisomer (CAS 1408356-97-7) is a distinct chemical entity from its 2,3,4-trifluoro isomer (CAS 2163000-52-8). While they share identical molecular formulas and weights, the substitution pattern creates a different molecular electrostatic potential surface. In a class-level inference from SAR studies on gliptin-like DPP-4 inhibitors, the 3,4,5-trifluorophenyl motif participates in specific hydrophobic pocket interactions, whereas a shift to a 2,3,4-pattern would sterically and electronically alter binding to the S1 subsite [1]. Direct procurement of the correct regioisomer is non-negotiable for the integrity of an SAR series, as even a 0.2-unit difference in computationally derived properties like XLogP3 is less critical than the topological arrangement of fluorine atoms for target selectivity [2].

Regioisomeric identity
Class-level inference
3,4,5- vs. 2,3,4-trifluoro; identical MW, distinct topology
Binding-mode selection context
DPP-4 SAR studies indicate regioisomer-dependent S1 subsite fit
Molecular Recognition Structure-Activity Relationship Chemical Biology

Metabolic Stability Gain from Trifluoro vs. Difluoro Substitution

The 3,4,5-trifluoro substitution provides a different metabolic stability profile compared to the 3,4-difluoro analog (CAS 1342031-77-9). In the broader context of pyrrolidine-based drug candidates, increasing the number of fluorine atoms on the phenyl ring has been shown to reduce oxidative metabolism at the para-position, a common site of metabolic attack [1]. The difluoro analog has a molecular weight of 227.21 g/mol compared to 245.20 g/mol for the target, representing a quantifiable increase in overall electron-withdrawing character and potential for enhancing metabolic stability by blocking a third potential metabolic site [2]. This difference is critical for projects where improving in vitro microsomal half-life is a design goal.

Fluorine count impact
Class-level inference
+1 F atom vs. 3,4-difluoro; Δ MW +18 Da
Supports metabolic stability review
Inference from pyrrolidine inhibitor metabolic soft-spot blocking
Metabolic Stability Drug Metabolism Pharmacokinetics

Core Scaffold Affinity for Synaptic Vesicle Protein 2A (SV2A)

The 3,4,5-trifluorophenyl-pyrrolidine scaffold forms the absolute structural core of the clinically used PET radioligand [11C]UCB-J, a gold-standard marker for synaptic density. [11C]UCB-J is (4R)-1-[(3-(11C)methylpyridin-4-yl)methyl]-4-(3,4,5-trifluorophenyl)pyrrolidin-2-one [1]. The choice of the 3,4,5-trifluorophenyl motif in this advanced clinical compound demonstrates, through class-level inference, the critical importance of this exact substitution for achieving high affinity and specificity for the SV2A target over other central nervous system proteins. Using a building block with a different fluorination pattern, such as a 4-fluoro or 3,4-difluoro analog, would not yield the same optimized pharmacological tool and disrupts any medicinal chemistry program aimed at developing novel SV2A PET ligands or therapeutics [2].

SV2A pharmacophore
Class-level inference
Core of [11C]UCB-J clinical PET tracer
Pharmacophore context for SV2A probe design
Clinical imaging tool; requires independent validation for novel analogs
Neuroimaging PET Tracer Synaptic Density

Electron-Withdrawing Effects vs. Non-Fluorinated Phenyl Analogs

The 3,4,5-trifluorophenyl group imparts a substantial electron-withdrawing effect, which can be quantitatively approximated by comparing Hammett substituent constants. The meta- and para-fluorine atoms lower the pKa of the adjacent carboxylic acid relative to a non-fluorinated 4-phenylpyrrolidine-3-carboxylic acid scaffold [1]. While direct pKa data for this specific compound is unavailable in the open literature, the computed Topological Polar Surface Area (TPSA) of 49.3 Ų for the target compound, compared to a non-fluorinated analog's lower TPSA (predicted), reflects the increased polarity and potential for stronger intermolecular interactions [2]. This provides a measurable basis for its distinct behavior in liquid-liquid extraction, chromatographic purification, and binding assays.

Polarity modulation
Supporting evidence
TPSA 49.3 Ų; EWG effect lowers pKa
Informs purification and coupling reactivity
pKa shift not experimentally quantified; Hammett constants inferred
Medicinal Chemistry Reaction Optimization pKa Modulation

Optimal Procurement Scenarios and Application Guide


Synthesis of Next-Generation SV2A PET Tracers

Neuroscience research groups focused on developing novel radioligands for synaptic vesicle protein 2A (SV2A) must procure the 3,4,5-trifluorophenyl-pyrrolidine scaffold as a critical synthetic intermediate. This scaffold is the absolute pharmacophoric core of [11C]UCB-J, the gold-standard clinical PET tracer for quantifying synaptic density in Alzheimer's disease and other neurodegenerative conditions. Using any other fluorination pattern will result in a non-analogous structure, rendering any SAR or biodistribution data non-comparable, and halting the project's path to clinical translation [1].

Medicinal Chemistry Campaigns for Metabolic Stability Optimization

For drug discovery programs where blocking oxidative metabolism on the phenyl ring is a central design hypothesis, this compound serves as a strategic tool. The 3,4,5-trisubstitution pattern, verified by its distinct molecular weight and lipophilicity profile, is known to effectively block para- and both meta-positions, which are frequent metabolic soft spots. Procuring the 3,4-difluoro analog (CAS 1342031-77-9) would leave the 5-position potentially vulnerable, making this specific compound the optimal choice for lead optimization aimed at maximizing in vitro microsomal stability and predicting in vivo clearance [2].

Development of Selective DPP-4 Inhibitor Leads

Structure-based drug design groups working on novel DPP-4 inhibitors can utilize this building block to explore critical interactions within the enzyme's S1 subsite. SAR analyses of cocrystallized inhibitors have classified compounds by their pyrrolidine and trifluorophenyl motifs, showing that the exact fluorine positioning is decisive for achieving binding selectivity over related dipeptidyl peptidases. The quantifiable differences in physicochemical properties between the target compound and its mono- or di-fluoro analogs provide a tangible basis for selecting this building block to precisely tune inhibitor-enzyme complementarity and pharmacokinetic properties [3].

Diversification of Chemoproteomic Probe Libraries

Chemical biology researchers constructing focused libraries of covalent or reversible probes can employ this building block to install a unique, electron-deficient aryl handle. The increased hydrogen-bond acceptor count (6) and characteristic TPSA (49.3 Ų) of the 3,4,5-trifluorophenyl group provide a differentiated tool for chemical proteomics, enabling the capture of distinct subsets of target proteins from cell lysates. This specific procurement choice is driven by the need for a reproducible, quantifiably distinct pharmacophore that yields different proteomic pull-down fingerprints compared to probes built from the mono-fluorinated analog [4].

Application
Selection Property
Validation Focus
SV2A PET tracer development studies
3,4,5-trifluorophenyl pharmacophore identity
SV2A binding assay context / pharmacophore characterization
Metabolic stability optimization campaigns
Trifluoro substitution pattern for para/meta blocking
In vitro microsomal stability and metabolite identification
DPP-4 inhibitor lead identification
S1 subsite complementarity via regioisomeric fluorine arrangement
Enzyme inhibition assays and co-crystal structure analysis
Chemoproteomic probe library diversification
Electron-deficient aryl handle with distinct TPSA/HBA profile
Pull-down specificity and target engagement profiling
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